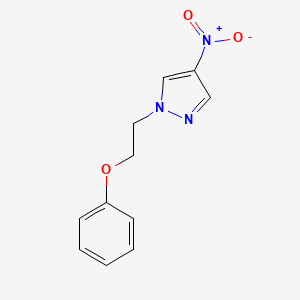

4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-nitro-1-(2-phenoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-14(16)10-8-12-13(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRQNRHOWRJXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of each atom within the molecule's structure.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the ethyl linker, and the phenoxy group. The pyrazole protons (H-3 and H-5) typically appear as singlets in the aromatic region. The protons of the ethyl bridge (-CH₂-CH₂-) would present as two triplets, showing coupling to each other. The protons of the phenoxy group would appear as a complex multiplet system in the aromatic region, corresponding to the ortho, meta, and para positions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the two carbons of the pyrazole ring, the carbon bearing the nitro group (C-4), the two carbons of the ethyl chain, and the carbons of the phenoxy ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. For instance, the C-4 carbon of the pyrazole ring, being attached to the electron-withdrawing nitro group, would be shifted significantly downfield. nih.govresearchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms. nih.gov For this compound, three distinct nitrogen signals would be expected: two for the pyrazole ring nitrogens (N-1 and N-2) and one for the nitro group nitrogen. The chemical shifts of the pyrazole nitrogens confirm the substitution pattern, while the nitro group nitrogen resonates at a characteristic downfield position. nih.govspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole H-3 | 7.5 - 8.5 | 135 - 145 |

| Pyrazole C-4 | - | 120 - 130 |

| Pyrazole H-5 | 8.0 - 9.0 | 125 - 135 |

| N-CH₂- | 4.4 - 4.8 (t) | 48 - 55 |

| O-CH₂- | 4.2 - 4.6 (t) | 65 - 72 |

| Phenoxy C-1' | - | 155 - 160 |

| Phenoxy H-2', H-6' | 6.8 - 7.1 (m) | 114 - 122 |

| Phenoxy H-3', H-5' | 7.2 - 7.4 (m) | 128 - 131 |

| Phenoxy H-4' | 6.9 - 7.2 (m) | 120 - 125 |

Note: Predicted values are based on data for structurally related pyrazole and phenoxy compounds. rsc.orgrsc.orgorganicchemistrydata.org

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms that are not directly apparent from 1D spectra. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a key cross-peak would be observed between the two methylene (B1212753) (-CH₂) groups of the ethyl linker, confirming their adjacent positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This technique allows for the unambiguous assignment of each protonated carbon atom by linking the ¹H and ¹³C spectral data. For example, it would connect the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). asianpubs.orgyoutube.com This is arguably the most powerful tool for connecting the different fragments of the molecule. Key correlations would include:

From the pyrazole H-3 and H-5 protons to the C-4 carbon.

From the N-CH₂ protons to the pyrazole ring carbons (C-5 and N-1).

From the O-CH₂ protons to the C-1' carbon of the phenoxy ring. These correlations definitively establish the 1-(2-phenoxyethyl) substituent on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net This can help to determine the preferred conformation of the flexible ethyl linker by showing spatial correlations between protons on the pyrazole ring and protons on the phenoxy ring. youtube.commdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. pnnl.gov For this compound, with a molecular formula of C₁₁H₁₁N₃O₃, the expected exact mass can be calculated and compared to the experimental value to confirm the formula. amadischem.comrsc.org

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Likely fragmentation pathways for this compound would involve:

Cleavage of the ether bond, generating a phenoxy radical or cation and a pyrazole-ethyl fragment.

Fission of the bond between the ethyl group and the pyrazole ring.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Formula | Calculated m/z |

| [M]⁺ | Intact Molecule | C₁₁H₁₁N₃O₃⁺ | 233.0795 |

| [M-NO₂]⁺ | Loss of nitro group | C₁₁H₁₁N₂O⁺ | 187.0866 |

| [M-C₆H₅O]⁺ | Cleavage of ether bond | C₅H₆N₃O₂⁺ | 140.0455 |

| [C₆H₅O]⁺ | Phenoxy cation | C₆H₅O⁺ | 93.0335 |

| [C₃H₂N₃O₂]⁺ | 4-Nitropyrazole fragment | C₃H₂N₃O₂⁺ | 112.0142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N (Pyrazole Ring) | Stretch | 1400 - 1300 |

| C-O (Aryl Ether) | Stretch | 1270 - 1230 |

Note: Values are based on typical ranges for these functional groups found in similar molecules. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. mdpi.com

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would reveal:

The planarity of the pyrazole and phenyl rings.

Intermolecular interactions in the crystal lattice, such as C-H···O or π-π stacking interactions, which govern the solid-state packing arrangement. nih.gov

While crystal structures for numerous pyrazole derivatives have been reported, a specific structure for this compound is not available in the public domain as of the latest search. mdpi.comnih.gov Analysis of related structures indicates that pyrazole derivatives often form packed structures influenced by weak hydrogen bonds and other non-covalent interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be considered for its analysis, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and purification of non-volatile and thermally sensitive compounds, making it highly suitable for substituted nitropyrazoles. The versatility of HPLC allows for a wide range of stationary and mobile phases to optimize the separation of the target compound from starting materials, by-products, and other impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrazole derivatives. researchgate.netresearcher.lifeijcpa.in In this technique, a nonpolar stationary phase (typically a C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol.

Detailed research on various pyrazole derivatives has established effective RP-HPLC methods. For instance, the purity of 3,4-dinitropyrazole was determined using a Hypersil ODS2 column with a mobile phase of acetonitrile and 0.1% acetic acid in water. researchgate.net Similarly, a validated RP-HPLC method for a pyrazoline derivative utilized a C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol. ijcpa.in These examples provide a strong basis for developing a robust HPLC method for this compound. The inclusion of a UV detector is standard, as the pyrazole ring and the nitro group are strong chromophores, likely allowing for sensitive detection at specific wavelengths. researchgate.net

For the preparative isolation of the compound, the analytical method can be scaled up by using a larger diameter column and a higher flow rate. The collected fractions corresponding to the main peak can then be combined and the solvent evaporated to yield the purified compound.

Table 1: Representative HPLC Conditions for Analysis of Nitropyrazole Derivatives

| Parameter | Condition | Reference |

| Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile / 0.1% Acetic Acid in Water (35:65 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 260 nm | researchgate.net |

| Column Temp. | 25 °C | researchgate.net |

This table presents a typical set of conditions that could be adapted for the analysis of this compound based on methods developed for similar structures.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC to this compound is contingent on its thermal stability and volatility. While many pyrazole derivatives are amenable to GC analysis, the presence of the nitro group can be a point of concern due to potential thermal decomposition in the high-temperature environment of the GC injector and column. mdpi.com

Studies on the GC analysis of other heterocyclic compounds, including substituted pyrazines and pyrazoles, have shown that the technique can provide excellent resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). mdpi.comnih.gov For instance, the analysis of pyrazole isomers has been successfully demonstrated using GC. mdpi.com

If this compound is found to be sufficiently volatile and thermally stable, a GC method would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) could be used for general-purpose detection, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing compound.

However, given the potential for thermal lability of nitropyrazoles, careful method development would be required. This would involve using the lowest possible injector and oven temperatures that still allow for good peak shape and elution in a reasonable time. If thermal degradation is observed, derivatization of the molecule to a more stable form could be explored, though this adds complexity to the analytical procedure. Without specific experimental data on the thermal behavior of this compound, HPLC remains the more reliably applicable method for its routine purity assessment and isolation.

Table 2: Illustrative GC Conditions for Analysis of Heterocyclic Compounds

| Parameter | Condition | Reference |

| Column | HP-INNOWax fused silica (B1680970) capillary (30 m x 0.25 mm, 0.25 µm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection | Split | mdpi.com |

| Detector | Mass Spectrometer (MS) | mdpi.com |

This table provides an example of GC conditions used for the analysis of nitrogen-containing heterocyclic compounds, which could serve as a starting point for developing a method for this compound, provided the compound exhibits sufficient thermal stability.

Chemical Reactivity and Transformations of 4 Nitro 1 2 Phenoxyethyl 1h Pyrazole

Reactions of the Nitro Group

The nitro group (NO₂) attached to the C4 position of the pyrazole (B372694) ring is a potent electron-withdrawing group, which profoundly influences the molecule's reactivity. It activates the pyrazole ring for certain reaction types while deactivating it for others. The group itself is also susceptible to chemical transformations, most notably reduction.

The conversion of a nitro group to an amino group (NH₂) is a fundamental and highly useful transformation in organic synthesis. This reaction changes a strongly deactivating, meta-directing group (in benzene (B151609) systems) into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com In the context of 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole, this reduction would yield 4-Amino-1-(2-phenoxyethyl)-1H-pyrazole, a valuable intermediate for further functionalization.

A variety of reagents and conditions can accomplish this reduction, with the choice often depending on the presence of other functional groups in the molecule. Common methods applicable to aromatic and heteroaromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective. masterorganicchemistry.comcommonorganicchemistry.com While Pd/C is very efficient, it can also reduce other functionalities. commonorganicchemistry.com Raney Nickel is a suitable alternative, particularly if dehalogenation is a concern. commonorganicchemistry.com

Dissolving Metal Reductions: This classic method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common systems include tin (Sn) in hydrochloric acid (HCl), iron (Fe) in hydrochloric or acetic acid, and zinc (Zn) in acetic acid. masterorganicchemistry.comcommonorganicchemistry.comscispace.com These methods are generally mild and offer good chemoselectivity, often leaving other reducible groups like carbonyls untouched. commonorganicchemistry.comscispace.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) is another mild reagent capable of reducing nitro groups to amines. commonorganicchemistry.com For specific cases, particularly where acidic conditions or hydrogenation are not compatible with the substrate, sodium sulfide (B99878) (Na₂S) can be employed. commonorganicchemistry.com

The reduction process is a six-electron transfer that proceeds through nitroso and N-hydroxylamino intermediates to form the final amine. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | General Applicability | Reference |

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Reduces both aromatic and aliphatic nitro groups; highly efficient but may reduce other groups. | commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective for nitro groups; useful when avoiding dehalogenation. | commonorganicchemistry.com |

| Fe/HCl or AcOH | Iron metal in acidic medium | Mild method, often used for its selectivity. | commonorganicchemistry.com |

| Sn/HCl | Tin metal in hydrochloric acid | A classic and reliable method for converting Ar-NO₂ to Ar-NH₂. | scispace.comyoutube.com |

| Zn/AcOH | Zinc metal in acetic acid | Mild conditions, suitable for molecules with other acid-sensitive groups. | commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Provides a mild reduction pathway. | commonorganicchemistry.com |

Nucleophilic aromatic substitution (SₙAr) is a key reaction for heteroaromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govresearchgate.net In this compound, the nitro group at the C4 position strongly activates the pyrazole ring towards attack by nucleophiles.

While the SₙAr mechanism typically involves the displacement of a leaving group (like a halide) at a position ortho or para to the activating group, the nitro group itself can sometimes function as the leaving group. nih.govrsc.org The nucleofugicity of the nitro group is significant, particularly in highly activated systems. nih.govrsc.org For a mononitro compound like the one , displacement of the nitro group would likely require strong nucleophiles and potentially harsh reaction conditions. The more probable SₙAr pathway would involve a substrate where a good leaving group is present at the C5 position, which would be readily displaced by a nucleophile due to activation from the C4-nitro group.

Research on nitroimidazoles has shown that the nitro group can be displaced by carbon nucleophiles in water, highlighting the potent activating effect of the nitro group on a five-membered heterocyclic ring. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Electrophilic Aromatic Substitution on the Phenoxy Ring: The mechanism involves the generation of an electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄), which is then attacked by the electron-rich phenoxy ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating oxygen atom. The final step is the loss of a proton from the ring to restore aromaticity and yield the substituted product.

Acid-Catalyzed Ether Cleavage: The reaction is initiated by the protonation of the ether oxygen by the strong acid (e.g., HBr). This converts the ether into a good leaving group (an alcohol). The bromide ion (Br⁻) then acts as a nucleophile. In this specific molecule, the subsequent step is likely an Sₙ2 reaction, where the bromide ion attacks the less sterically hindered carbon of the ethyl group, leading to the displacement of the phenoxy group as a phenol (B47542) molecule and the formation of 1-(2-bromoethyl)-4-nitro-1H-pyrazole. libretexts.orglibretexts.org An Sₙ1 mechanism is less likely for the primary ethyl group.

Further experimental studies would be necessary to confirm these predicted reaction pathways and to fully elucidate the specific reactivity of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods can determine the optimized geometry, electron distribution, and orbital energies, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. Calculations, typically employing a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), are used to determine the molecule's lowest energy conformation. semanticscholar.orgresearchgate.net For 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole, these calculations would involve a full geometry optimization from a plausible starting structure.

The optimized geometry would be expected to show a nearly planar pyrazole (B372694) ring, a hallmark of its aromatic character. The electron-withdrawing nitro group at the C4 position would likely cause slight alterations in the bond lengths and angles of the pyrazole ring compared to the unsubstituted parent molecule. The phenoxyethyl substituent, being conformationally flexible, would adopt a specific three-dimensional orientation to minimize steric hindrance and optimize electronic interactions. The table below illustrates the kind of geometric parameters that would be obtained from such a DFT calculation, providing typical values for the key structural fragments.

Table 1: Predicted Geometric Parameters from DFT Calculations (Note: Values are illustrative, based on typical data for pyrazole and phenoxy ether fragments, and represent the output of a DFT/B3LYP calculation.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-C3 | ~1.33 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-N1 | ~1.37 Å |

| Bond Length | C4-N(nitro) | ~1.45 Å |

| Bond Length | C(ethyl)-O(ether) | ~1.43 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | O-N-O (nitro) | ~125° |

| Dihedral Angle | N1-C(ethyl)-C(ethyl)-O | ~60-180° (gauche or anti) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comunesp.br The energies of these orbitals and their spatial distribution, calculated using DFT, provide insight into the molecule's electronic properties and reactive sites. libretexts.org

For this compound, the HOMO is expected to be distributed primarily over the phenoxy group and the pyrazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be heavily localized on the 4-nitropyrazole moiety, specifically on the nitro group and the C4 carbon. This localization signifies that this region is the most electron-deficient part of the molecule and the primary site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The presence of the electron-donating phenoxy group and the electron-withdrawing nitro group on the same molecule is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character.

Table 2: Predicted FMO Properties and Global Reactivity Descriptors (Note: The values presented are illustrative, based on typical DFT calculations for related nitropyrazole derivatives, and serve to demonstrate the output of FMO analysis.) researchgate.net

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.5 eV |

| Ionization Potential (I) | -EHOMO | ~ 7.0 eV |

| Electron Affinity (A) | -ELUMO | ~ 3.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 5.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 1.75 eV |

| Global Electrophilicity (ω) | χ² / (2η) | ~ 7.9 eV |

A Molecular Electrostatic Potential (MEP or EPS) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is invaluable for predicting the sites of non-covalent interactions as well as electrophilic and nucleophilic attacks. researchgate.net The color scheme typically ranges from red (most negative potential) to blue (most positive potential).

For this compound, the MEP map would be expected to show:

Intense Negative Potential (Red/Yellow): This region, rich in electrons, would be concentrated around the oxygen atoms of the nitro group and the oxygen atom of the phenoxy ether linkage. These areas are the most likely sites to be attacked by electrophiles or to act as hydrogen bond acceptors. nih.gov

Intense Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms of the pyrazole ring (H3 and H5) and the hydrogens of the ethyl bridge. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): The phenyl ring would exhibit a largely neutral potential, with slight negative character due to its π-electron cloud.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible phenoxyethyl side chain, which has several rotatable single bonds (N1-CH₂, CH₂-CH₂, CH₂-O, and O-Cphenyl), means that this compound can exist in multiple conformations. researchgate.net A thorough conformational analysis is necessary to identify the most stable, low-energy structure, which is crucial for understanding its biological interactions and physical properties. nih.gov

This analysis is typically performed computationally by conducting a relaxed potential energy surface (PES) scan. This involves systematically rotating the key dihedral angles and performing a geometry optimization at each step to map out the energy landscape. The global minimum on this surface corresponds to the most stable conformer. For more complex dynamic behavior, molecular dynamics (MD) simulations could be employed to study the conformational changes of the molecule over time in a simulated solvent environment.

Aromaticity Analysis of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle. mdpi.com The degree of aromaticity can be quantitatively assessed using several computational indices. masterorganicchemistry.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by measuring the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system. nih.govnih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or above the ring plane (NICS(1)). researchgate.net A large negative NICS value is indicative of a significant diatropic ring current, a hallmark of aromaticity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. rsc.orgconicet.gov.argaussian.com The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning experimental spectra, especially for complex molecules. researchgate.netconicet.gov.ar The table below illustrates the type of output expected from a GIAO-DFT calculation for this molecule.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are representative values expected from a GIAO/DFT calculation and are not experimental data.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H3 (pyrazole) | ~8.1 | C3 (pyrazole) | ~140 |

| H5 (pyrazole) | ~8.6 | C4 (pyrazole) | ~125 |

| N-CH₂ | ~4.6 | C5 (pyrazole) | ~130 |

| O-CH₂ | ~4.4 | N-CH₂ | ~50 |

| H (phenyl, ortho) | ~6.9 | O-CH₂ | ~65 |

| H (phenyl, meta) | ~7.3 | C (phenyl, ipso) | ~158 |

| H (phenyl, para) | ~7.0 | C (phenyl, para) | ~122 |

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. bohrium.commdpi.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using an empirical scaling factor. mdpi.com This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netscirp.org

Table 4: Predicted Characteristic Vibrational Frequencies (Note: These are representative frequency ranges for the specified functional groups based on DFT calculations of similar molecules.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric NO₂ Stretch | -NO₂ | ~1550 - 1520 |

| Symmetric NO₂ Stretch | -NO₂ | ~1360 - 1330 |

| Aromatic C-H Stretch | Phenyl & Pyrazole Rings | ~3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂-CH₂- | ~2980 - 2850 |

| C=C/C=N Ring Stretch | Pyrazole & Phenyl Rings | ~1600 - 1450 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1270 - 1230 |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1050 - 1020 |

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the structural or property descriptors of chemical compounds with their reactivity. For "this compound," while specific, direct QSRR models are not extensively documented in publicly available literature, we can infer its likely reactivity profile based on studies of related pyrazole derivatives. nih.goveurasianjournals.com The principles of QSRR and cheminformatics allow for the prediction of chemical behavior by analyzing the molecule's distinct structural features: the pyrazole core, the electron-withdrawing 4-nitro group, and the N1-substituted 2-phenoxyethyl group.

The reactivity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. mkuniversity.ac.in The pyrazole ring itself is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms. chemicalbook.com The C4 position is generally susceptible to electrophilic attack, a tendency that is further modulated by the electronic effects of attached functional groups. mkuniversity.ac.inchemicalbook.com

In the case of "this compound," the nitro group at the C4 position acts as a strong electron-withdrawing group. This significantly influences the electron density distribution across the pyrazole ring, impacting its reactivity. researchgate.net Theoretical studies on similar nitropyrazoles indicate that the presence of a nitro group enhances the electrophilic character of the molecule. nih.gov

QSRR models for pyrazole derivatives often employ a range of molecular descriptors to quantify structural features and predict reactivity. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For "this compound," descriptors such as the dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO) would be critical. The low-lying LUMO energy, influenced by the nitro group, would suggest a higher susceptibility to nucleophilic attack at positions other than C4. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. The 2-phenoxyethyl group at the N1 position introduces considerable steric bulk. Descriptors such as molecular volume, surface area, and specific conformational angles would be important in a QSRR model to account for how the molecule interacts with other reactants.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

A hypothetical QSRR study on a series of related 1,4-substituted pyrazoles might investigate the relationship between these descriptors and a specific measure of reactivity, for instance, the rate constant of a particular reaction. The findings would likely highlight the dominant role of electronic descriptors related to the 4-substituent and steric descriptors related to the 1-substituent.

Detailed Research Findings

While a dedicated QSRR study for "this compound" is not available, computational studies on analogous compounds provide valuable insights. Density Functional Theory (DFT) calculations are commonly used to determine the geometric and electronic properties of pyrazole derivatives. researchgate.netnih.gov For instance, DFT studies on other pyrazoles have been used to calculate local reactivity descriptors like Fukui functions, which can predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov

For "this compound," such calculations would likely confirm that the nitro group significantly lowers the electron density at the C4 position. The phenoxyethyl substituent at N1, while primarily influencing the steric profile, can also have a subtle electronic effect on the pyrazole ring.

The following data tables illustrate the types of descriptors that would be used in a QSRR analysis of this compound and its analogs.

Table 1: Key Molecular Descriptors for QSRR Analysis

| Descriptor Type | Descriptor Example | Relevance to "this compound" |

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap, influenced by the nitro group, suggests higher reactivity. researchgate.net |

| Dipole Moment | Reflects the overall polarity of the molecule, affecting its solubility and intermolecular interactions. | |

| Partial Atomic Charges | Reveals the distribution of electron density and potential sites for electrostatic interactions. | |

| Steric | Molecular Volume | Quantifies the space occupied by the molecule, important for understanding steric hindrance in reactions. |

| Surface Area | Relates to the accessible area for interaction with other molecules. | |

| Topological | Wiener Index | A simple measure of molecular branching, which can be correlated with various physical properties. |

Table 2: Hypothetical Reactivity Data for a Series of 1,4-Substituted Pyrazoles

This table presents a hypothetical dataset that could be used to build a QSRR model. The reactivity data is illustrative and not based on experimental results for these specific compounds.

| Compound Name | 4-Substituent | 1-Substituent | Log(k_reaction) (Hypothetical) |

| This compound | -NO₂ | -CH₂CH₂OPh | 1.5 |

| 4-Chloro-1-(2-phenoxyethyl)-1H-pyrazole | -Cl | -CH₂CH₂OPh | 0.8 |

| 4-Methyl-1-(2-phenoxyethyl)-1H-pyrazole | -CH₃ | -CH₂CH₂OPh | 0.2 |

| 4-Nitro-1-methyl-1H-pyrazole | -NO₂ | -CH₃ | 1.7 |

In a QSRR analysis of such data, a mathematical model would be developed to predict the Log(k_reaction) based on calculated descriptors for each molecule. The model would likely show a positive correlation with electronic parameters for electron-withdrawing groups at the 4-position and a negative correlation with steric parameters for bulky groups at the 1-position.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The pyrazole (B372694) nucleus is a foundational scaffold in the synthesis of a multitude of complex heterocyclic systems. mdpi.com The presence of a nitro group, as in 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole, can influence the reactivity of the pyrazole ring, making it a key intermediate for creating more elaborate molecular architectures. nih.gov

Precursor for Fused Pyrazole Scaffolds

4-Nitropyrazoles serve as critical starting materials for the synthesis of fused pyrazole systems, which are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com The nitro group can be reduced to an amino group, which then can participate in cyclization reactions to form fused rings such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. mdpi.com For instance, a nitrated pyrazole ester can be reduced to the corresponding aminopyrazole, which is then cyclized with urea (B33335) to form a fused pyrazolo[4,3-d]pyrimidine derivative. mdpi.com While direct examples using this compound are not prominent in the literature, the general reactivity pattern of 4-nitropyrazoles suggests its potential in similar synthetic strategies. The phenoxyethyl substituent at the N1 position would be carried through the synthetic sequence, imparting specific solubility and conformational properties to the final fused heterocyclic product. The synthesis of fused pyrazoles, such as indazoles and pyrazolopyridines, often involves strategic modifications of the pyrazole ring, a process where a nitro-substituted precursor could play a pivotal role. mdpi.com

Utilization in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, intermediates like this compound are valuable due to the distinct reactivity of their functional groups. rsc.org The nitro group can be a precursor to an amino group via reduction, which then allows for a wide array of subsequent transformations such as diazotization, acylation, or alkylation. youtube.com This versatility is a cornerstone of complex molecule construction.

The phenoxyethyl side chain introduces an ether linkage and an aromatic ring, which can also be modified in later synthetic steps, although it is generally more stable. The synthesis of complex molecules often relies on the sequential and controlled reaction of different functional groups within a molecule. mit.edu A compound like this compound, with its combination of a reactive nitropyrazole core and a more inert phenoxyethyl tail, fits well into this synthetic paradigm. For example, the nitro group could be transformed, followed by reactions involving the pyrazole ring itself, or potentially modifications to the terminal phenyl group of the phenoxyethyl chain.

Applications in Coordination Chemistry as a Ligand (structural/theoretical aspects only)

Pyrazole derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. nih.goviucr.orgacs.org The coordination can occur through the pyridine-type nitrogen atom (N2) of the pyrazole ring. The electronic properties of the pyrazole ligand, and consequently the properties of the resulting metal complex, can be fine-tuned by the substituents on the pyrazole ring. nih.goviucr.org

The presence of a strong electron-withdrawing nitro group at the C4 position, as in this compound, would significantly decrease the electron density on the pyrazole ring. This would make it a weaker sigma-donor compared to its non-nitrated counterparts. Theoretical studies and electrostatic potential calculations on related nitropyrazole ligands have been used to understand how coordination to a metal ion alters the ligand's electrostatic preferences. nih.goviucr.org

While the phenoxyethyl group is not directly involved in coordination, its steric bulk and conformational flexibility would influence the packing of the complexes in the solid state and their solubility in various solvents. Structurally, complexes involving pyrazole ligands can range from simple mononuclear species to complex polynuclear or coordination polymers. nih.goviucr.orgmdpi.com The specific nature of the 1-(2-phenoxyethyl) substituent would play a role in dictating the supramolecular architecture of any potential coordination compounds.

Contribution to Material Science (as a monomer or precursor, not material properties)

In material science, pyrazole-containing molecules are explored as precursors for polymers and functional organic materials. rsc.orgnbinno.com The pyrazole unit can be incorporated into a polymer backbone or as a pendant group, imparting specific thermal, optical, or electronic properties to the resulting material.

A molecule like this compound could serve as a monomer or a precursor to a monomer in several ways. The nitro group could be reduced to an amine, which could then be used in polymerization reactions, for example, to form polyamides or polyimines. Alternatively, the terminal phenyl ring of the phenoxyethyl group could be functionalized with a polymerizable group, such as a vinyl or an ethynyl (B1212043) group. This would lead to a polymer with pendant 4-nitropyrazole units. The presence of the nitro group would be expected to influence the electronic properties of such a material. While there are reports on tetraaryl pyrazole polymers, the specific use of this compound as a monomer is not yet described in detail. rsc.org

Advanced Methodological Approaches in the Synthesis and Study of Pyrazoles

Green Chemistry Principles in Pyrazole (B372694) Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.goveurekaselect.com In pyrazole synthesis, this translates to using eco-friendly solvents, alternative energy sources, and recyclable catalysts to create more sustainable and efficient reaction pathways. nih.gov These strategies are not only environmentally benign but also often lead to higher yields, simpler workup procedures, and improved atom economy. nih.govjetir.org

A key tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. eurekaselect.comthieme-connect.com Synthesizing pyrazoles under solvent-free conditions or in aqueous media represents a significant step towards this goal. thieme-connect.comtandfonline.com

Solvent-free reactions, often conducted by grinding reagents together or with minimal catalytic additives, can lead to high yields in short reaction times. jetir.orgrsc.org For instance, the condensation of diketones and hydrazines has been successfully performed at room temperature without a solvent, using only a catalytic amount of sulfuric acid or an organic ionic salt like tetrabutylammonium (B224687) bromide, with product yields reaching up to 86%. tandfonline.comrsc.orgtandfonline.com Another approach involves a one-pot, three-component reaction under solvent-free conditions using a recyclable ionic liquid as a catalyst, which offers advantages like simplicity and high yields without the need for complex purification. jetir.orgtandfonline.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Several methods have been developed for pyrazole synthesis in aqueous media. Amberlyst-70, a non-toxic and thermally stable heterogeneous catalyst, has been used for the condensation of 1,3-diketones with hydrazines at room temperature in water, demonstrating the viability of this eco-friendly approach. mdpi.comresearchgate.net Multicomponent reactions in water, sometimes catalyzed by substances like sodium p-toluene sulfonate (NaPTS), can produce multisubstituted pyrazoles rapidly, with some reactions completing in as little as five minutes. rsc.org

Table 1: Examples of Green Synthesis of Pyrazoles in Aqueous or Solvent-Free Conditions

| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diketones, Hydrazines | Amberlyst-70, Room Temp. | Water | Good | mdpi.comresearchgate.net |

| Diketone, Hydrazine (B178648) | Sulfuric Acid (catalytic), Room Temp. | Solvent-Free | High | rsc.org |

| Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium Bromide (TBAB), Room Temp. | Solvent-Free | 75-86% | tandfonline.comtandfonline.com |

| Aldehydes, Hydrazines, Malononitrile | Sodium p-Toluene Sulfonate (NaPTS) | Water | Not Specified | rsc.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. dergipark.org.trnih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and selectivity. researchgate.netacs.org This technique aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. dergipark.org.trresearchgate.netmdpi.com

The synthesis of pyrazole derivatives has been widely improved by microwave-assisted methods. dergipark.org.trbenthamdirect.com For example, the reaction between α,β-diketones and phenylhydrazine (B124118) or hydrazine hydrate, catalyzed by cobalt oxide nanoparticles in a green solvent, proceeds efficiently under microwave heating. pharmacognosyjournal.net Solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles have also been described, generating products with competitive yields in a fraction of the time required by traditional methods. nih.gov In some cases, combining microwave irradiation with aqueous-ethanolic solvent systems facilitates four-component condensation reactions to produce complex pyranopyrazole derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole/Oxadiazole Hybrids | Conventional | 4 h (reflux) | Lower | acs.org |

| Microwave | Shorter | Higher | acs.org | |

| Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines | Conventional (Methanol) | Longer | Lower | researchgate.net |

| Microwave (Solvent-Free) | Shorter | Better | researchgate.net |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions, making it another valuable green chemistry tool. eurekaselect.combenthamdirect.com The synthesis of various pyrazole and pyrazoline derivatives has been successfully achieved using ultrasound irradiation. rsc.orgnih.gov

For example, an efficient synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine was developed using ultrasound irradiation at 60 °C, which significantly enhanced the reaction rate and improved yields compared to conventional methods. asianpubs.org In another application, the synthesis of dihydropyrano[2,3-c] pyrazole scaffolds was achieved through a multicomponent reaction facilitated by ultrasound irradiation in water, resulting in excellent yields. nih.govnih.gov The combination of sonication with green solvents or catalyst-free conditions further highlights the eco-friendly nature of this methodology. nih.govnih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov Nanocatalysts, a subset of heterogeneous catalysts, offer additional advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity under mild conditions. eurekaselect.comtaylorfrancis.com

A variety of heterogeneous catalysts have been employed for pyrazole synthesis. These include silica-supported copper catalysts, Amberlyst-70, and Preyssler-type heteropolyacids, which have proven effective in different reaction systems, often in green solvents like water or ethanol. mdpi.comresearchgate.netnih.govrsc.org

The use of nanocatalysts is a rapidly growing area in pyrazole synthesis. taylorfrancis.com Magnetically separable nanoparticles, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), have been used to synthesize pyrazole derivatives under mild conditions; these catalysts can be recovered using a magnet and reused multiple times without a significant loss of activity. acs.org Similarly, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com The development of nanocatalysts from agricultural waste, such as wheat straw, further enhances the sustainability of these processes. nih.gov

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, is a transformative technology in modern organic synthesis. galchimia.comvapourtec.com This approach offers superior control over reaction parameters like temperature, pressure, and reaction time. kilolabs.commt.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling reactions to be performed under conditions that would be unsafe or unmanageable in batch processing. mt.comlabunlimited.com

The synthesis of pyrazoles has been adapted to continuous flow processes, which is particularly advantageous for handling hazardous intermediates like diazonium salts and hydrazines, as they are generated and consumed in situ, avoiding their accumulation and storage. nih.gov Multistep syntheses can be "telescoped" into a single continuous process, significantly streamlining the production of complex molecules. nih.gov This method has been used to prepare a variety of pyrazole derivatives with good to excellent yields and has demonstrated its potential for producing gram-scale quantities of the target compounds. nih.govmdpi.com

One of the primary benefits of flow chemistry is the precise control it offers over reaction conditions. kilolabs.com Stoichiometry is managed by the relative flow rates of the reactant pumps, and reaction time (residence time) is determined by the reactor volume and the total flow rate. vapourtec.com This level of control often leads to higher selectivity and yields compared to batch reactions. labunlimited.com

Scalability is another key advantage. kilolabs.comlabunlimited.com Instead of using larger and often less efficient reactors, scaling up a flow process simply involves running the system for a longer duration. kilolabs.com This linear scalability makes the transition from laboratory-scale optimization to pilot-plant or industrial-scale production more straightforward and predictable. acs.org For example, a continuous flow synthesis of a 4-nitrophenyl pyrazole analogue was successfully scaled up to produce 3.76 grams over a 12-hour period. nih.gov This demonstrates the capacity of flow systems to move beyond laboratory synthesis to the production of practically useful quantities of chemical compounds. rsc.org

Improved Safety Profiles for Reactive Intermediates

The synthesis of nitro-containing heterocyclic compounds, including 4-nitro-1-(2-phenoxyethyl)-1H-pyrazole, often involves the use of potent nitrating agents and can proceed through highly energetic reactive intermediates. Traditional nitration methods, which frequently employ mixtures of concentrated nitric and sulfuric acids, present significant safety challenges due to their highly exothermic nature and the potential for runaway reactions. researchgate.net The nitration of the pyrazole ring is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. researchgate.net The generation and reaction of this species can be difficult to control, particularly on a large scale.

Research into the synthesis of nitropyrazoles has led to the development of methodologies with improved safety profiles. One key area of advancement is the management of reaction conditions to mitigate thermal hazards. For instance, in the synthesis of a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a process was designed to minimize risk by controlling the addition of the nitrating mixture based on reaction conversion, thus avoiding dangerous temperature spikes that could lead to exothermic decomposition. researchgate.net

The table below summarizes various synthetic approaches for nitropyrazoles, highlighting the trend towards safer methodologies.

| Precursor/Starting Material | Reagents and Conditions | Target | Key Safety/Methodological Improvement | Reference |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | Staged addition to control exothermicity | nih.gov |

| Pyrazole | HNO₃-Ac₂O-HAc system | N-Nitropyrazole, then 3-Nitropyrazole | Rearrangement of a less stable intermediate to a more stable product | mdpi.com |

| 4-Iodopyrazole | Fuming HNO₃ / Zeolite or Silica (B1680970) | 4-Nitropyrazole | Use of a solid catalyst for potentially milder conditions | |

| 3-Aminopyrazole | Oxone / Water | 3-Nitropyrazole | Use of a safer oxidizing agent and green solvent | |

| α-Keto nitrile and Hydrazine | THF, superheated conditions (flow chemistry) | Aminopyrazole intermediate | Enhanced temperature control and safety in a continuous flow system | researchgate.net |

Photochemical Approaches in Pyrazole Transformations

Photochemical methods offer unique pathways for the synthesis and transformation of heterocyclic compounds, including pyrazoles. These approaches utilize light energy to promote reactions, often under mild conditions and with high selectivity, providing access to molecular structures that may be difficult to obtain through traditional thermal methods. While specific photochemical transformations of this compound are not extensively documented, the broader field of pyrazole chemistry has seen the application of photoredox catalysis and other photochemical techniques.

Photoredox catalysis, in particular, has emerged as a powerful tool in modern organic synthesis. This methodology uses a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to activate substrates. Such processes can be applied to the construction of the pyrazole ring itself or to the functionalization of a pre-existing pyrazole core. For instance, recent advances in pyrazole synthesis include photoredox-mediated reactions that allow for the formation of C-C and C-N bonds under gentle conditions.

The application of photochemical methods could be envisioned for the transformation of this compound in several ways. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring and can itself be subject to photochemical reactions. For example, photochemical denitration or transformation of the nitro group into other functionalities could be a potential application.

Furthermore, the phenoxyethyl substituent offers another site for potential photochemical modification. The ether linkage or the aromatic ring of the phenoxy group could participate in photochemical cyclization or rearrangement reactions, leading to more complex fused heterocyclic systems.

Recent developments in technology-enhanced synthesis highlight the synergy between photochemistry and continuous flow reactors. researchgate.net Performing photochemical reactions in flow systems offers advantages such as uniform irradiation, precise control of reaction time, and efficient removal of products, which can prevent over-reaction or decomposition. researchgate.net This combination is particularly beneficial for scaling up photochemical processes, making them more viable for industrial applications. researchgate.net The use of UV-A LEDs in commercial flow photoreactors has demonstrated high efficiency and productivity for various chemical transformations, a technology that could be adapted for the modification of pyrazole derivatives. researchgate.net

The table below outlines some photochemical approaches relevant to heterocyclic synthesis, which could be conceptually applied to the transformation of this compound.

| Reaction Type | Catalyst/Conditions | Substrate Type | Product Type | Potential Application to Target Compound | Reference |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or similar / Visible Light | Various | C-C or C-N bond formation | Synthesis of the pyrazole ring or functionalization | |

| UV-A LED Photochemistry | UV-A LEDs in flow reactor | General organic substrates | Various | Efficient and scalable transformations | researchgate.net |

| Photochemical Rearrangement | UV light | N-Nitropyrazoles | 4-Nitropyrazoles | Isomerization to potentially more stable products | mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of the 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole scaffold is a fertile ground for synthetic innovation. The presence of the nitro group, the pyrazole (B372694) core, and the phenoxyethyl moiety offers multiple sites for chemical modification.

Future synthetic strategies could focus on:

Modifications of the Nitro Group: The reduction of the nitro group to an amino functionality is a well-established transformation. This would yield 1-(2-phenoxyethyl)-1H-pyrazol-4-amine, a versatile intermediate for the synthesis of a wide array of derivatives through diazotization, acylation, and condensation reactions.

Functionalization of the Pyrazole Ring: While the 4-position is occupied by a nitro group, the C3 and C5 positions of the pyrazole ring are potential sites for functionalization, although electrophilic substitution is less likely due to the deactivating effect of the nitro group. mdpi.com Alternative strategies, such as metalation-substitution sequences, could be explored to introduce diverse substituents.

Alterations of the Phenoxyethyl Side Chain: The ether linkage in the phenoxyethyl group is generally stable. However, the phenyl ring is amenable to electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of additional functional groups. Cleavage of the ether bond, though challenging, could also provide a route to 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole.

Untapped Reactivity Profiles of the Compound and its Derivatives

The interplay between the electron-withdrawing nitro group and the pyrazole ring governs the compound's reactivity. The nitro group significantly influences the electron density of the pyrazole ring, impacting its susceptibility to both electrophilic and nucleophilic attack.

Key areas for reactivity exploration include:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the 4-nitropyrazole ring could facilitate nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is displaced by a suitable nucleophile. This offers a direct route to 4-substituted pyrazoles.

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions, although the conditions might need to be tailored due to the presence of the deactivating nitro group.

Reactivity of the Methylene (B1212753) Bridge: The ethyl bridge between the pyrazole and the phenoxy group could also be a site for radical-mediated functionalization.

Computational Design and Prediction of New Pyrazole Architectures

Computational chemistry provides powerful tools to predict the properties and reactivity of novel molecules, guiding synthetic efforts. eurasianjournals.com For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can offer significant insights. eurasianjournals.comresearchgate.net

Future computational studies could focus on:

Predicting Reaction Outcomes: DFT calculations can be employed to model reaction pathways and predict the feasibility and regioselectivity of various derivatization reactions. researchgate.net This can help in optimizing reaction conditions and identifying the most promising synthetic routes.

Designing Novel Structures with Desired Properties: By systematically modifying the structure of this compound in silico, it is possible to design new derivatives with specific electronic, and conformational properties. eurasianjournals.com

Sustainable and Scalable Synthesis Process Development

The principles of green chemistry are increasingly important in chemical synthesis. nih.gov Developing sustainable and scalable processes for the synthesis of this compound and its derivatives is a crucial future direction.

This involves:

Utilizing Greener Solvents: Exploring the use of water or other environmentally benign solvents in the synthesis and derivatization processes. thieme-connect.com

Employing Catalytic Methods: Developing catalytic methods, particularly those using earth-abundant and non-toxic metals like iron, to replace stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or mechanochemistry (ball milling) to reduce energy consumption and reaction times. rsc.org

Interdisciplinary Approaches in Pyrazole Chemistry Research

The diverse potential of pyrazole derivatives necessitates a multidisciplinary research approach, integrating chemistry with other scientific fields. acs.org

Potential interdisciplinary collaborations could involve:

Materials Science: The unique electronic properties of nitro-aromatic compounds suggest that derivatives of this compound could be explored for applications in organic electronics, such as in the development of novel dyes or non-linear optical materials. rsc.org

Medicinal Chemistry: Pyrazoles are a well-known scaffold in drug discovery. nih.gov Derivatives of this compound could be computationally screened and synthesized for potential biological activities.

Agrochemical Science: Many commercial fungicides and herbicides are based on a pyrazole core. wikipedia.org New derivatives could be investigated for their potential as agrochemicals.

Q & A

Q. What are the optimal synthetic routes for 4-nitro-1-(2-phenoxyethyl)-1H-pyrazole, and how can purity be ensured?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 4-nitro-1H-pyrazole with 2-phenoxyethyl bromide under basic conditions (e.g., Cs₂CO₃) in anhydrous toluene at 120°C for 16 hours. Pd(OAc)₂ and XPhos are effective catalysts, yielding ~64% product after silica gel chromatography . Purity is confirmed via ¹H/¹³C NMR and GC-MS, with HRMS (EI) verifying the molecular ion peak at m/z 231.10023 (C₁₂H₁₃N₃O₂) .

Q. How is the structure of this compound characterized spectroscopically?

Key characterization includes:

- IR : Peaks at 1529 cm⁻¹ (NO₂ asymmetric stretch) and 1146 cm⁻¹ (C-O-C ether linkage).

- ¹H NMR (CDCl₃): δ 8.30 (s, pyrazole H), 4.13 (t, J=6.4 Hz, OCH₂CH₂), 3.14 (t, J=6.5 Hz, CH₂N) .

- HRMS : Exact mass matches theoretical m/z 231.10023 .

Q. What solvent systems and chromatographic methods are effective for purification?

Use 85:15 hexanes/EtOAc for silica gel column chromatography (Rf = 0.21). For recrystallization, DMF is preferred due to the compound’s moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How does the nitro group influence transition-metal-catalyzed C–H arylation in 4-nitropyrazoles?

The nitro group acts as an electron-withdrawing director, activating C5–H for arylation. PdCl₂(PPh₃)₂/CuI systems in DMF at 120°C with K₂CO₃ achieve 65% yield for C5-aryl derivatives. Competitive coordination with the phenoxyethyl substituent requires ligand optimization (e.g., XPhos vs. PPh₃) to suppress side reactions .

Q. What strategies resolve contradictory reactivity in cross-coupling reactions involving this compound?

Conflicting data on Pd vs. Ni catalysts (44% Pd vs. 19% Ni yields ) suggest:

- Catalyst screening : Pd systems favor electron-deficient substrates.

- Additives : PivOH enhances regioselectivity by stabilizing Pd intermediates .

- Solvent effects : DMF improves solubility but may require lower temperatures to avoid decomposition.

Q. Can computational methods predict the regioselectivity of functionalization in 4-nitropyrazoles?

DFT studies (e.g., B3LYP/6-31G*) model charge distribution: the C5 position has higher Fukui electrophilicity indices (f⁻ = 0.12 vs. C3: 0.08), aligning with experimental C5-arylation dominance .

Methodological Challenges

Q. How to address low yields in multi-step syntheses involving 4-nitropyrazole intermediates?

- Optimize coupling partners : Use aryl tosylates instead of bromides to reduce steric hindrance .

- Protection/deprotection : Temporarily protect the nitro group (e.g., as NHBoc) during alkylation steps .

Q. What analytical techniques differentiate isomeric byproducts in nitro-pyrazole derivatives?

- NOESY NMR : Confirms spatial proximity of phenoxyethyl and nitro groups.

- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., dihedral angles between pyrazole and aryl rings ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.